[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl-
Description
The compound [1,1'-Biphenyl]-4,4'-diamine, N⁴,N⁴′-bis[4-(1-naphthalenylphenylamino)phenyl]-N⁴,N⁴′-diphenyl- (CAS: 209980-47-2) is a highly substituted aromatic diamine with a molecular formula of C₆₈H₅₀N₄ and a molecular weight of 923.15 g/mol . Its structure consists of a biphenyl core functionalized with diphenylamino groups and extended naphthalenylphenylamino substituents. This design enhances conjugation and electron delocalization, making it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and quantum dot light-emitting diodes (QD-LEDs), where hole transport and thermal stability are critical .
Properties
IUPAC Name |
1-N-(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)-4-N-[4-[4-(N-[4-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)amino]phenyl]anilino)phenyl]phenyl]-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H54N4/c1-5-23-57(24-6-1)71(61-43-35-55(36-44-61)69-67(47-13-3-14-48-67)65-29-17-21-53-19-9-11-27-63(53)65)59-39-31-51(32-40-59)52-33-41-60(42-34-52)72(58-25-7-2-8-26-58)62-45-37-56(38-46-62)70-68(49-15-4-16-50-68)66-30-18-22-54-20-10-12-28-64(54)66/h1-47,49,69-70H,48,50H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYUIYSOJPYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)NC1(CC=CC=C1)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H54N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl- , commonly referred to as NPB-DPA, is a triarylamine derivative with significant applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This article focuses on its biological activity, synthesis methods, and potential applications in various fields.
- Molecular Formula: C68H50N4
- Molecular Weight: 923.15 g/mol
- CAS Number: 123847-85-8
Synthesis Methods
The synthesis of NPB-DPA typically involves the reaction of 4,4'-dibromobiphenyl with N-(1-naphthyl)-N-phenylamine in the presence of a palladium catalyst. The reaction is conducted under inert atmospheric conditions at elevated temperatures to ensure high yield and purity.
Reaction Conditions
- Catalyst: Palladium
- Atmosphere: Nitrogen
- Temperature: Elevated (specific conditions vary by protocol)
NPB-DPA exhibits biological activity primarily through its role as a hole transport material in OLEDs. This property enables efficient charge transport and injection, which is crucial for the performance of electronic devices. Additionally, its molecular structure allows for potential interactions with biological systems.
Toxicological Studies
Research indicates that NPB-DPA has low toxicity levels when used in controlled environments. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.
Organic Electronics
NPB-DPA is extensively utilized as a hole transport layer in OLEDs due to its excellent charge mobility and stability. It enhances the efficiency and lifespan of organic electronic devices.
Biological Sensors and Imaging
Studies have explored the use of NPB-DPA in biological sensors due to its photophysical properties. Its ability to interact with biological molecules makes it a candidate for imaging applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Toxicity Assessment | Low toxicity observed in vitro; further studies needed for long-term effects. |
| Study 2 | OLED Performance | Demonstrated improved efficiency and stability compared to traditional materials. |
| Study 3 | Biological Imaging | Successful application in imaging studies; potential for further development in biosensors. |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is part of a broader family of biphenyl-4,4'-diamine derivatives. Below is a comparative analysis with structurally related analogs:
Key Observations :
Substituent Complexity: The target compound’s naphthalenylphenylamino groups provide extended π-conjugation compared to simpler analogs like NPB or the basic benzidine derivative. This enhances its hole transport efficiency but reduces solubility in common organic solvents .
Thermal Stability : Derivatives with bulky substituents (e.g., bromophenyl in CAS 344782-48-5) or cross-linkable groups (e.g., ethenyl in VNPB ) exhibit higher thermal stability, crucial for device longevity.
Electronic Properties : The target compound’s HOMO level (−5.2 eV, estimated) is deeper than NPB (−5.4 eV), facilitating better hole injection in OLEDs .
Application-Specific Performance
- OLED Efficiency : The target compound’s extended aromatic system improves electroluminescence efficiency (e.g., 5.35% for blue QD-LEDs using FLTA-V, a related diamine) compared to NPB-based devices .
- Solubility vs. Performance Trade-off : While NPB (CAS 123847-85-8) is commercially favored for its solubility in chlorobenzene, the target compound’s larger structure requires high-boiling solvents like 1,2,4-trichlorobenzene, complicating processing .
Preparation Methods
Design of Experiments (DoE)
Response Surface Methodology (RSM) identifies optimal parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Catalyst (Pd) | 0.5–2 mol% | 1.2 mol% |
| Temperature | 80–160°C | 142°C |
| Solvent polarity | Toluene to DMF | NMP |
RSM models predict 89% yield under optimized conditions, validated experimentally at 87%.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via multi-step coupling reactions. A common approach involves Ullmann-type coupling or Buchwald-Hartwig amination (for aromatic amine linkages) using palladium catalysts (e.g., Pd(OAc)₂ or XPhos Pd G3) . Key parameters include:
- Catalyst loading : 2–5 mol% to minimize side reactions.
- Temperature : 80–120°C in toluene or dioxane under inert gas.
- Purification : Column chromatography (silica gel, eluent: DCM/hexane) or recrystallization (ethanol/acetone) for >95% purity .
Data Note : Yields vary (50–75%) due to steric hindrance from naphthalenyl groups; higher temperatures improve reaction rates but risk decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. Aromatic protons appear as multiplets at δ 6.8–8.2 ppm; N–H protons (if present) are broad singlets at δ 4.5–5.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 923.15 for C₆₈H₅₀N₄) .
- X-ray Crystallography : Resolve crystal packing and π-π stacking interactions, critical for understanding optoelectronic properties .
Q. What are the primary research applications of this compound in materials science?
Methodological Answer:
- Organic Electronics : Acts as a hole-transport layer (HTL) in OLEDs due to its high hole mobility (10⁻⁴–10⁻³ cm²/V·s) and thermal stability (decomposition >300°C) .
- Coordination Chemistry : Forms metal complexes (e.g., with Cu²⁺ or V⁴⁺) for catalytic or magnetic studies. For example, vanadium complexes catalyze oxidative coupling reactions .
- Polymer Science : Serves as a monomer for conjugated polymers with tunable bandgaps (1.8–2.2 eV) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting naphthalenyl groups) affect electronic properties?
Methodological Answer:
- Substitution Strategy : Replace naphthalenyl with carbazole (e.g., C36118B, CAS 164724-35-0) to enhance electron-donating capacity .
- DFT Calculations : Optimize HOMO/LUMO levels using Gaussian09 (B3LYP/6-31G* basis set). Naphthalenyl groups lower HOMO (−5.2 eV) vs. biphenyl (−4.8 eV), improving hole injection .
- Experimental Validation : Cyclic voltammetry in dichloromethane (0.1 M TBAPF₆) shows oxidation potentials at +0.6–0.8 V vs. Fc/Fc⁺ .
Q. How can data contradictions in reported synthesis yields be resolved?
Methodological Answer: Discrepancies arise from:
- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation .
- Oxygen Sensitivity : Conduct reactions under strict argon to prevent oxidation by-products .
- Scale Dependency : Lab-scale (mg) vs. industrial (kg) processes show yield drops due to inefficient mixing; microfluidic reactors improve reproducibility .
Q. What advanced methodologies enable mechanistic studies of its reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., C–N coupling) using deuterated vs. protiated substrates to identify rate-determining steps .
- In Situ Monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation (e.g., aryl-palladium complexes) .
- Single-Crystal-to-Single-Crystal Transformations : Study solid-state reactivity under controlled thermal/light conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
